Ferrocyanic acid

Vue d'ensemble

Description

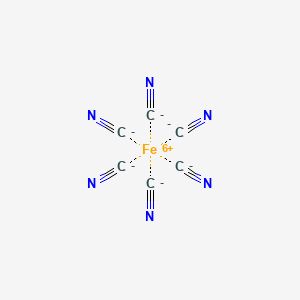

Ferrocyanic acid, also known as this compound, is a useful research compound. Its molecular formula is C6FeN6 and its molecular weight is 211.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

Ferrocyanic acid is utilized in various analytical techniques due to its ability to form stable complexes with metal ions. One notable application is in the determination of glucose levels in serum samples.

Case Study: Automated Serum Glucose Determination

A study demonstrated the use of a ferrocyanide-phosphomolybdate reaction for automated serum glucose determination. The method showed high sensitivity and specificity, making it a valuable tool in clinical diagnostics .

Electrochemistry and Energy Storage

Ferrocyanides are significant in electrochemical applications, particularly as electrolytes in flow batteries . Their stability and solubility at neutral pH make them suitable for energy-dense systems.

Case Study: Flow Battery Research

Recent research highlighted the stability of highly soluble ferrocyanides in neutral pH environments for use in flow batteries. These systems benefit from the electrochemical properties of ferrocyanides, allowing for efficient energy storage and conversion .

Material Science

This compound plays a role in the synthesis of various materials, particularly pigments and dyes. Its derivatives are used to create vibrant colors in inks and paints.

Table 1: Applications in Material Science

| Application | Description |

|---|---|

| Pigments and Dyes | Used to produce color in inks and paints |

| Indicators | Acts as a chemical indicator in various reactions |

| Reagents | Employed in chemical syntheses and analyses |

Biochemical Applications

In biochemistry, this compound is involved in several reactions with organic compounds, including alkaloids. Its interactions can influence biochemical pathways and reactions.

Case Study: Reaction with Alkaloids

Research has documented the reactions of this compound with alkaloids such as quinine and procaine, indicating potential applications in drug formulation and development .

Environmental Chemistry

Ferrocyanic compounds are also studied for their environmental impact, particularly concerning their stability and degradation products under various conditions.

Table 2: Environmental Stability Studies

| Condition | Stability Observed |

|---|---|

| Neutral pH | High stability for energy applications |

| Acidic Conditions | Decomposition leading to HCN production |

Propriétés

IUPAC Name |

iron(6+);hexacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWKTAYJTKRVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+6] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeN6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-47-5, 14038-43-8 | |

| Record name | Ferrate(4-), hexacyano-, tetrahydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrocyanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.